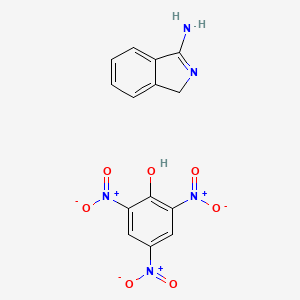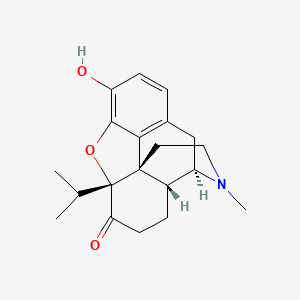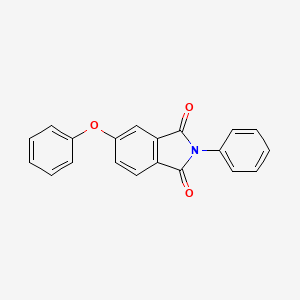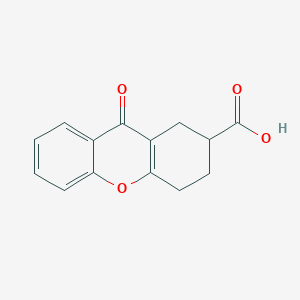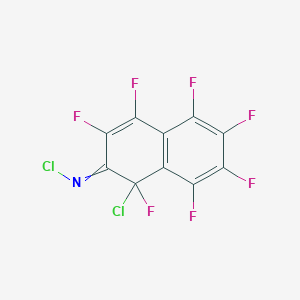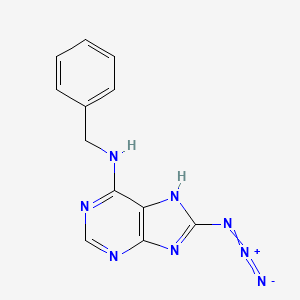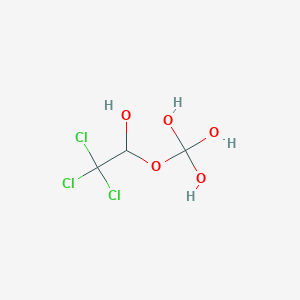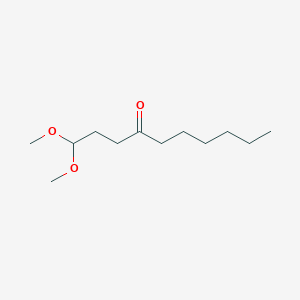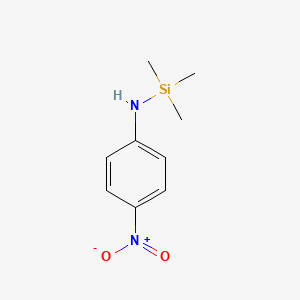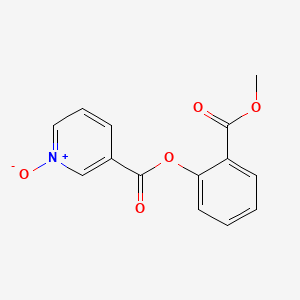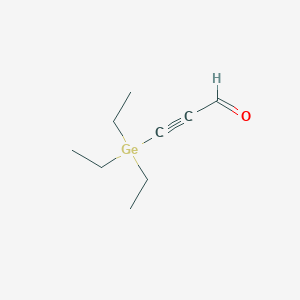
2-Propynal, 3-(triethylgermyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propynal, 3-(triethylgermyl)- is an organogermanium compound with the molecular formula C9H16GeO It is a derivative of propynal, where the hydrogen atom at the third position is replaced by a triethylgermyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propynal, 3-(triethylgermyl)- typically involves the reaction of propynal with triethylgermanium chloride in the presence of a base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
While specific industrial production methods for 2-Propynal, 3-(triethylgermyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Propynal, 3-(triethylgermyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The triethylgermyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium oxides, while reduction could produce germanium-containing alcohols.
科学的研究の応用
2-Propynal, 3-(triethylgermyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It is used in the development of advanced materials, such as semiconductors and catalysts, due to its unique electronic properties.
作用機序
The mechanism of action of 2-Propynal, 3-(triethylgermyl)- involves its interaction with molecular targets, such as enzymes and receptors. The triethylgermyl group can enhance the compound’s ability to penetrate biological membranes and interact with intracellular targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis.
類似化合物との比較
Similar Compounds
Propynal: The parent compound without the triethylgermyl group.
Triethylgermanium chloride: A precursor used in the synthesis of 2-Propynal, 3-(triethylgermyl)-.
Other organogermanium compounds: Such as triphenylgermanium chloride and tetraethylgermanium.
Uniqueness
2-Propynal, 3-(triethylgermyl)- is unique due to the presence of the triethylgermyl group, which imparts distinct chemical and physical properties
特性
CAS番号 |
63247-76-7 |
|---|---|
分子式 |
C9H16GeO |
分子量 |
212.85 g/mol |
IUPAC名 |
3-triethylgermylprop-2-ynal |
InChI |
InChI=1S/C9H16GeO/c1-4-10(5-2,6-3)8-7-9-11/h9H,4-6H2,1-3H3 |
InChIキー |
LMYKQHYETLICSQ-UHFFFAOYSA-N |
正規SMILES |
CC[Ge](CC)(CC)C#CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


